molecular formula C18H36MgO2 B146234 Magnesium stearate CAS No. 557-04-0

Magnesium stearate

Cat. No.: B146234
CAS No.: 557-04-0
M. Wt: 308.8 g/mol
InChI Key: DKXULEFCEORBJK-UHFFFAOYSA-N
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Description

Magnesium stearate is a chemical compound with the formula Mg(C₁₈H₃₅O₂)₂. It is a soap consisting of salt containing two equivalents of stearate (the anion of stearic acid) and one magnesium cation (Mg²⁺). This compound appears as a white, water-insoluble powder and is widely used for its lubricating properties .

Mechanism of Action

Target of Action

Magnesium stearate, a compound with the formula Mg(C18H35O2)2 , is primarily used as an anti-adherent and lubricant in the manufacture of medical tablets, capsules, and powders . Its main targets are the ingredients in a capsule and the machines that create them . It prevents the individual ingredients in a capsule from sticking to each other and the machine .

Mode of Action

This compound acts as a flow agent, improving the consistency and quality of medication capsules . It forms a barrier between the medicines and the machines that make them, preventing ingredients from sticking to manufacturing equipment during the compression of chemical powders into solid tablets . This property makes this compound the most commonly used lubricant for tablets .

Biochemical Pathways

It’s known that the presence of this compound can affect the apparent solubility of drugs . The lipophilic nature of this compound decreases the apparent solubility of most compounds, especially for highly soluble and/or highly ionized drugs .

Pharmacokinetics

It’s known that the presence of this compound can affect the time it takes for active ingredients in tablets to be released . It might cause lower wettability and slower disintegration of the tablets and slower and even lower dissolution of the drug .

Result of Action

The primary result of this compound’s action is the improved flowability and consistency of pharmaceutical formulations . It also reduces the mechanical strength of tablets . It’s important to note that while this compound improves flowability, the resultant tablets may have lower tensile strength .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the effects of this compound on powder flow and tablet physical properties can vary depending on its physical properties, such as particle size, morphology, crystallinity, and moisture content . Furthermore, the ratio of palmitate to stearate (C16/C18) in this compound can also affect its properties .

Biochemical Analysis

Biochemical Properties

Magnesium stearate plays a significant role in biochemical reactions. It interacts with a wide range of physicochemical properties such as drug ionization, drug lipophilicity, and drug aqueous solubility . The lipophilic nature of this compound decreases the apparent solubility of most compounds .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex. It influences cell function by affecting the apparent solubility of drugs, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can affect enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are still being researched. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Chemical Reactions Analysis

Types of Reactions: Magnesium stearate primarily undergoes reactions typical of fatty acid salts. These include:

    Hydrolysis: Breaking down into stearic acid and magnesium hydroxide in the presence of water.

    Combustion: Producing carbon dioxide, water, and magnesium oxide when burned.

Common Reagents and Conditions:

    Hydrolysis: Water and heat.

    Combustion: Oxygen and high temperatures.

Major Products Formed:

Comparison with Similar Compounds

    Calcium Stearate: Similar in function but uses calcium instead of magnesium.

    Zinc Stearate: Another fatty acid salt used for its lubricating properties.

Uniqueness: Magnesium stearate is unique due to its specific balance of lubricating properties and low toxicity, making it the most commonly used lubricant in pharmaceutical tablet production .

Properties

CAS No.

557-04-0

Molecular Formula

C18H36MgO2

Molecular Weight

308.8 g/mol

IUPAC Name

magnesium;octadecanoate

InChI

InChI=1S/C18H36O2.Mg/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);

InChI Key

DKXULEFCEORBJK-UHFFFAOYSA-N

impurities

contains small amounts of the oleate and 7% magnesium oxide. /technical grade/

SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Mg+2]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.[Mg]

Color/Form

LUMPS
Fine, bulky, white powder
Soft, white, light powde

density

1.028
1.02 g/cm³

melting_point

88.5 °C (pure)
MP: 132 °C /Technical/
88 °C

557-04-0

physical_description

Pellets or Large Crystals;  Dry Powder
White to yellow powder or wax-like substance;  Stearates are salts of octadecanoic acid;  [ACGIH]
White solid;  [Merck Index] White odorless powder;  [MSDSonline]
WHITE POWDER.

Pictograms

Irritant

solubility

IN 100 CC WATER: 0.003 G @ 15 °C;  0.004 G @ 25 °C;  0.008 G @ 50 °C
IN 100 CC SOLVENT @ 25 °C: 0.020 G IN ALCOHOL;  0.003 G IN ETHER
Solubility in water: none

Synonyms

Magnesium Stearate;  Octadecanoic Acid Magnesium Salt;  Stearic Acid Magnesium Salt;  AFCO-Chem MGS;  Aurabrite MA 76;  Daiwax M;  Daiwax SMO;  Dibasic magnesium stearate;  EM 100;  EM 100 (salt);  EM 112;  EM 144;  EM 612;  Electol MM 2;  HyQual;  JPM 100;  Kemilub

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Stearic acid and magnesium oxide were reacted to yield a reaction product of magnesium stearate, water and an excess of magnesium oxide. To this end 50 grams of 60-70 micron, technical grade (95% purity) magnesium oxide, known to exhibit medium reactivity with stearic acid, was introduced into the open-topped reactor.
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Synthesis routes and methods II

Procedure details

Aqueous solutions of a group of magnesium, calcium and zinc salts were prepared by mixing 0.06 moles of the organic acid with 0.033 moles of either magnesium hydroxide, calcium hydroxide or zinc oxide in 780 g of water, then heating the mixture to the reflux temperature with stirring for three hours followed by cooling to room temperature and filtering. A magnesium stearate solution was prepared by heating excess commercial magnesium stearate in water with stirring for four hours followed by cooling and filtering. The metal content of each solution was estimated by atomic absorption.
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zinc
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magnesium stearate

Synthesis routes and methods III

Procedure details

Product from Example 1, amounting to 50 pounds, was placed in a rotary drum dryer and was heated to 192° F. Then 0.41 pounds of commercial grade stearic acid and 0.205 pounds of magnesium oxide powder (93% passing through a 300 mesh U.S. Standard Screen) were added. The stearic acid melted, flowed onto the granules of magnesium oxychloride coated mineral supplement granules and reacted with the magnesium oxide to form a dry, solid magnesium stearate coating on the outside of the granules. The magnesium stearate coating amounted to 1.22% of the total weight of the granules.
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magnesium oxychloride
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magnesium stearate

Synthesis routes and methods IV

Procedure details

1,422 parts of stearic acid is added to 10,000 parts of ethanol, and mixed together at 75° C. 298 parts of magnesium hydroxide is gradually added to the mixture, and mixed for one hour after completion of the addition. The resultant mixture is cooled to 20° C., and the reaction product is filtered to remove ethanol and reaction residue. The obtained reaction solid product is dried at 150° C. for 3 hours using a heating vacuum drier. The product is taken out from the drier, and is allowed to stand for cooling, as a result of which a solid product of magnesium stearate is obtained. The obtained solid product is milled and classified in a similar manner to the production of zinc stearate particles 1, and further classified in a similar manner to the production of zinc stearate particles 6, as a result of which magnesium stearate particles 1 are obtained. The particle size distribution of the obtained magnesium stearate particles 1 is shown in Table 1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: [] Magnesium stearate forms a film with low shear strength between the tablet’s surface and the die wall during compression. This reduces friction, facilitating smooth ejection of the tablet from the die and preventing sticking to punches and die walls. [] This film formation is influenced by the mixing intensity and time of this compound with other ingredients.

ANone: [, ] Yes, while beneficial as a lubricant, this compound's hydrophobic nature can negatively impact tablet properties. This can include reduced tablet strength, longer disintegration times, lower friability, and potentially slower drug dissolution rates. These effects are often exacerbated with prolonged mixing times and higher concentrations.

ANone: this compound has a molecular formula of C36H70MgO4 and a molecular weight of 591.24 g/mol.

ANone: [, ] Yes, this compound can exist in various hydrated forms, including anhydrous, monohydrate, dihydrate, and trihydrate forms. These forms exhibit distinct physicochemical properties, influencing their functionality as lubricants and impacting the final tablet characteristics.

ANone: [, ] No, this compound can exhibit incompatibilities with certain active pharmaceutical ingredients and excipients. For instance, it was found to negatively interact with moexipril hydrochloride, decreasing its stability under accelerated degradation conditions. [] It's crucial to conduct thorough compatibility studies during formulation development to ensure the stability of the final product.

ANone: [, ] this compound's hydrophobic nature can hinder water penetration into the tablet, potentially retarding drug dissolution. [] This effect is influenced by the this compound concentration, particle size, blending time, and the presence of other excipients.

ANone: [] Stringent quality control measures are essential throughout this compound's manufacturing process. These include monitoring its particle size distribution, specific surface area, moisture content, and fatty acid composition. Additionally, analytical methods such as FTIR spectroscopy, DSC, and XRPD are used to ensure its quality and consistency.

ANone: [] Yes, Raman chemical mapping is a valuable technique for visualizing the distribution of this compound on the surface of tablets. This method aids in understanding the lubricant's behavior during tablet compression and its potential influence on drug release.

ANone: [, ] Ongoing research aims to identify and characterize alternative lubricants with improved performance profiles and minimal adverse effects on tablet properties and drug release. Moreover, exploring novel formulation strategies to mitigate the negative effects of this compound while maintaining its lubricating benefits is crucial. This includes optimizing mixing parameters, employing surface modification techniques, and investigating novel co-processing approaches.

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